molecular formula C21H21N3O3S B2744838 3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1251634-78-2

3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2744838
M. Wt: 395.48
InChI Key: UTZCDYOCFCDVRM-UHFFFAOYSA-N
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Description

3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a chemical compound with the following properties:




Molecular Structure Analysis

The molecular structure of 3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole consists of a phenyl group, an azetidine ring, and an oxadiazole ring. The sulfonyl group is attached to the azetidine ring. The tetrahydronaphthalene moiety contributes to its overall structure1.



Physical And Chemical Properties Analysis

Regrettably, specific physical and chemical properties were not retrieved from the search results. Further scientific literature or experimental data would be needed to characterize its solubility, melting point, stability, and other relevant properties.


Scientific Research Applications

Antimicrobial Applications

Compounds related to "3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole" have been explored for their antimicrobial properties. For instance, azetidinone derivatives have demonstrated significant antibacterial and antifungal activities, indicating their potential in addressing microbial resistance issues. The synthesis of novel azetidinones and their evaluation for antimicrobial efficacy highlight the compound's relevance in developing new antimicrobial agents (Prajapati & Thakur, 2014).

Anticancer Potential

Research has also delved into the anticancer capabilities of compounds within this chemical class. Studies on substituted 1,3,4-oxadiazolyl tetrahydropyridines, for instance, have revealed promising anti-cancer activities. These findings suggest that modifications to the oxadiazole and phenyl ring structures, akin to the compound , could enhance biological activity against cancer cell lines (Redda & Gangapuram, 2007).

Antitubercular and Antifungal Activities

The investigation into sulfonyl derivatives, particularly those incorporating isopropyl thiazole and oxadiazole structures, has identified compounds with notable antitubercular and antifungal effects. This line of research supports the potential of such compounds in treating tuberculosis and fungal infections, further emphasizing the broad therapeutic applications of these chemical entities (Kumar, Prasad, & Chandrashekar, 2013).

Enzyme Inhibition and Biological Activities

Additionally, the compound's structural relatives have been evaluated for their enzyme inhibition properties and biological activities, including their interaction with serum albumin, suggesting their utility in drug discovery and development processes (Virk et al., 2023).

Future Directions

Future research on 3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole should focus on:



  • Biological Activity: Investigating its potential pharmacological effects, such as anticancer, antimicrobial, or anti-inflammatory properties.

  • Structure-Activity Relationship (SAR): Understanding how modifications to its structure impact its activity.

  • Target Identification: Identifying specific cellular targets or pathways affected by this compound.

  • Optimization: Designing derivatives with improved properties for potential drug development.


properties

IUPAC Name

3-phenyl-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-28(26,19-11-10-15-6-4-5-9-17(15)12-19)24-13-18(14-24)21-22-20(23-27-21)16-7-2-1-3-8-16/h1-3,7-8,10-12,18H,4-6,9,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZCDYOCFCDVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-5-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

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